6,8-Diamino-3,4-dihydroquinolin-2(1H)-one 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 651329-25-8
VCID: VC16913690
InChI: InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13)
SMILES:
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one

CAS No.: 651329-25-8

Cat. No.: VC16913690

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one - 651329-25-8

Specification

CAS No. 651329-25-8
Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
IUPAC Name 6,8-diamino-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13)
Standard InChI Key IVJANXLZNTVIIU-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2N)N

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 6,8-diamino-3,4-dihydroquinolin-2(1H)-one, reflects its core structure:

  • A quinolinone scaffold (a bicyclic system comprising a benzene ring fused to a 2-pyridone ring)

  • 3,4-Dihydro saturation, reducing aromaticity in the pyridone ring

  • Amino substituents at positions 6 and 8 on the benzene ring

Molecular formula: C9H10N3O\text{C}_9\text{H}_{10}\text{N}_3\text{O}
Molecular weight: 178.20 g/mol (calculated from )
Key structural analogs:

CompoundSubstituentsMolecular FormulaSource
6,7-Diamino-3,4-dihydro-1H-quinolin-2-one6-NH₂, 7-NH₂C₉H₁₁N₃O
8-Hydroxy-6-nitro-3,4-dihydroquinolin-2(1H)-one8-OH, 6-NO₂C₉H₈N₂O₄
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one8-NH₂, 6-FC₉H₈FN₃O

The presence of two amino groups introduces significant polarity, likely enhancing water solubility in acidic media through protonation. X-ray crystallography data for analogous compounds suggest a planar bicyclic system with substituents adopting equatorial positions to minimize steric strain.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 6,8-diamino-3,4-dihydroquinolin-2(1H)-one has been reported, plausible pathways can be extrapolated from related methodologies:

Nitro Reduction Strategy

  • Nitro precursor synthesis:

    • Introduce nitro groups at positions 6 and 8 via electrophilic aromatic substitution on 3,4-dihydroquinolin-2(1H)-one.

    • Example: Nitration of 8-hydroxy-3,4-dihydroquinolin-2(1H)-one yields 6-nitro-8-hydroxy derivatives .

  • Catalytic hydrogenation:

    • Reduce nitro groups to amines using H2/Pd-C\text{H}_2/\text{Pd-C} or transfer hydrogenation (e.g., ammonium formate/Pd-C).

    • Yields for analogous reductions exceed 80% in optimized conditions .

Mechanistic considerations:

  • Nitro reduction proceeds via nitroso and hydroxylamine intermediates

  • Steric effects from the 3,4-dihydro moiety may slow reaction kinetics compared to fully aromatic analogs

Domino Reaction Approaches

Domino sequences combining cyclization and functionalization steps show promise for one-pot synthesis :

  • Reduction-cyclization:

    • Start with o-nitrobenzaldehyde derivatives

    • Reduce nitro to amine while forming the dihydroquinolinone ring

    • Yields up to 98% reported for tetrahydroquinoline derivatives

  • Metal-mediated processes:

    • Iron-porphyrin catalysts enable nitrene C-H insertion for ring formation (72–81% yields in related systems)

Physicochemical Properties

Predicted properties (based on and ):

PropertyValue/Description
Melting point245–250°C (estimated via analog )
logP1.2–1.5 (moderate lipophilicity)
pKa (amine)~8.5–9.5 (weak base)
UV-Vis λₘₐₓ280–290 nm (π→π* transitions)

Spectroscopic signatures:

  • IR:

    • 3350 cm⁻¹ (N-H stretch, amine)

    • 1660 cm⁻¹ (C=O stretch, quinolinone)

  • ¹H NMR (DMSO-d₆):

    • δ 6.5–7.0 ppm (aromatic H)

    • δ 3.2–3.5 ppm (CH₂ in dihydro ring)

    • δ 2.5–3.0 ppm (NH₂, broad)

Challenges and Future Directions

  • Synthetic optimization:

    • Develop regioselective amination protocols to avoid 5- and 7-substituted byproducts

    • Explore flow chemistry for safer nitro group handling

  • Pharmacokinetic profiling:

    • Assess blood-brain barrier penetration (critical for CNS targets)

    • Evaluate metabolic stability via liver microsome assays

  • Toxicological screening:

    • Prioritize Ames test (mutagenicity) and hERG channel binding (cardiotoxicity risk)

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